Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Description
Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a methyl ester group at position 5, a chlorine atom at position 6, and a methyl substituent at position 1 of the fused pyrazolo[3,4-b]pyridine ring.
Properties
IUPAC Name |
methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZQHTVRVQOEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Methods
The synthesis of methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can be achieved through several methods:
- Starting Materials : The synthesis often begins with preformed pyrazole or pyridine derivatives.
- Reagents : Common reagents include:
- Potassium permanganate for oxidation
- Sodium borohydride for reduction
- Various amines or thiols for substitution reactions
These methods can be optimized for better yields and purity, making the compound accessible for research applications.
This compound exhibits significant biological activity, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are implicated in various cancer pathways, suggesting potential therapeutic applications in oncology.
Key Biological Activities:
- TRPV1 Antagonist Potency : The compound has shown efficacy as a TRPV1 antagonist, which may have implications in pain management and inflammatory conditions.
- Inhibition of TRKs : As an inhibitor of TRKs, it could serve as a lead compound in developing new cancer therapeutics.
Applications in Drug Discovery
The versatility of this compound extends to its use in drug discovery efforts. Its derivatives may interact with various biological targets, influencing signaling pathways crucial for cell proliferation and survival.
Case Studies:
- Cancer Therapeutics : Research indicates that modifications of this compound have been explored for their potential to inhibit cancer cell growth by targeting TRKs.
- Pain Management : Studies have demonstrated its effectiveness as a TRPV1 antagonist, opening avenues for developing new analgesics.
Mechanism of Action
The mechanism by which Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Chlorine at position 6 (target compound) vs. 4 or 5 (analogs) may influence electronic effects and steric interactions. Antiviral activity is documented in ARA-04 derivatives with amino-pyridyl substituents at position 4 , highlighting the role of functional group diversity.
Ester Group Variations :
- Methyl esters (target compound and methyl 5-chloro-1,3,6-trimethyl analog ) may offer greater metabolic stability compared to ethyl esters (ARA-04 ), though this requires pharmacokinetic validation.
Commercial Availability :
- Methyl 4-chloro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate is listed as discontinued , underscoring challenges in sourcing certain pyrazolopyridine derivatives.
Biological Activity
Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 211.60 g/mol
- CAS Number : 1501084-74-7
This compound interacts with various biological targets, primarily through enzyme inhibition. Similar compounds have demonstrated the ability to bind to specific enzymes, thereby inhibiting their activity. This binding can affect several biochemical pathways, particularly those involved in cancer cell proliferation and survival.
Biological Activity
The biological activity of this compound has been primarily studied in the context of cancer research and other therapeutic areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include:
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : They can reduce the formation of new blood vessels, which is critical for tumor growth and metastasis.
- Cell Cycle Arrest : this compound has been linked to cell cycle arrest at specific phases, which prevents cancer cells from dividing and proliferating.
Enzyme Inhibition
The compound has also been noted for its ability to inhibit key enzymes involved in cancer progression:
- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play a role in various signaling pathways.
- Kinase Inhibition : It may target specific kinases involved in signal transduction pathways that promote cell growth and survival.
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. This compound showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity against breast and lung cancer cells . -
Mechanistic Insights :
Another investigation focused on the mechanism of action, revealing that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells. This suggests that the compound may modulate apoptotic pathways effectively .
Research Findings
Recent studies highlight several important findings regarding the biological activity of this compound:
Q & A
What are the standard synthetic routes for Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
A common method involves cyclocondensation of substituted pyrazole amines with activated acrylates. For example, reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst yields analogous pyrazolo[3,4-b]pyridine derivatives . Key variables include:
- Catalyst : TFA (30 mol%) enhances cyclization efficiency.
- Solvent : Toluene’s high boiling point supports reflux conditions.
- Stoichiometry : Equimolar ratios of amine and acrylate precursors minimize side products.
Yield optimization requires monitoring reaction progress via TLC and adjusting reflux duration.
Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Primary characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of pyrazolo[3,4-b]pyridine core .
- IR Spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) validate functional groups .
- UV-Vis : Absorption maxima near 270–300 nm correlate with π→π* transitions in the heteroaromatic system .
How can regioselectivity challenges during functionalization of the pyrazolo[3,4-b]pyridine core be addressed?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : The C6 position is more reactive due to electron-withdrawing effects of the carboxylate and chloro groups.
- Nucleophilic displacement : The C5 chloro group (if present) can be replaced with amines under Pd catalysis, as demonstrated in related 6-amino derivatives .
Computational modeling (e.g., DFT) predicts reactive sites, while LC-MS monitors intermediate formation .
What strategies resolve contradictions in spectral or crystallographic data for derivatives?
Discrepancies may arise from polymorphism or solvent effects in crystallography. For example:
- Crystal packing : The compound 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile showed planar geometry in XRD, but solution-phase NMR might suggest rotational flexibility .
- Dynamic NMR : Variable-temperature studies differentiate static vs. dynamic disorder in spectra .
How is the biological activity of this compound evaluated in preclinical research?
While direct data on this compound is limited, analogous pyrazolo[3,4-b]pyridines are assessed via:
- Molecular docking : Targeting kinases or receptors (e.g., EGFR) to predict binding affinity .
- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) using cell lines relevant to therapeutic hypotheses .
What green chemistry approaches improve the sustainability of its synthesis?
Ionic liquids like [bmim][BF₄] serve as recyclable solvents for pyrazolo[3,4-b]pyridine synthesis, reducing waste. FeCl₃·6H₂O as a catalyst in such systems enhances atom economy compared to traditional acid catalysts .
How do substituents at the C3 and C5 positions affect reactivity?
- C5 carboxylate : Electron-withdrawing nature deactivates the ring toward electrophiles but facilitates nucleophilic displacement of the C6 chloro group.
- C3 methyl : Steric hindrance at this position directs reactions to less hindered sites (e.g., C6). Substituent effects are quantified via Hammett σ values in related compounds .
What purification techniques are optimal for isolating high-purity samples?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals suitable for XRD .
How can computational tools aid in designing derivatives with enhanced properties?
- Docking simulations : AutoDock Vina predicts binding modes to biological targets .
- ADMET prediction : SwissADME estimates solubility, permeability, and metabolic stability to prioritize synthetic targets.
What are the thermal stability considerations during storage or reactions?
The compound is stable under reflux conditions (toluene, 110°C) but may degrade in polar aprotic solvents (e.g., DMF) at elevated temperatures. Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
